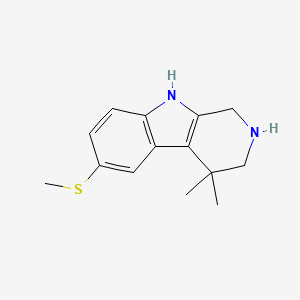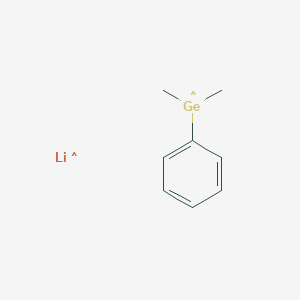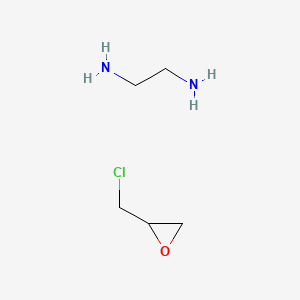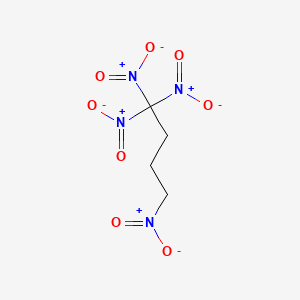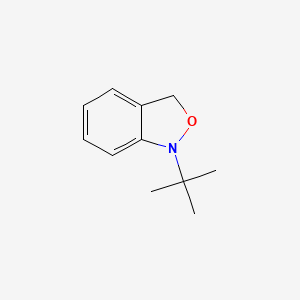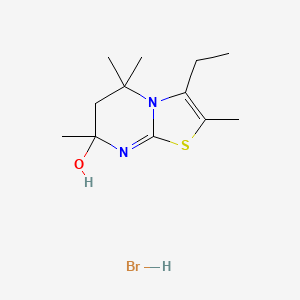![molecular formula C7H13NO4S B14706527 3-[(Carboxymethyl)sulfanyl]-D-valine CAS No. 13400-34-5](/img/structure/B14706527.png)
3-[(Carboxymethyl)sulfanyl]-D-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Carboxymethyl)sulfanyl]-D-valine is a compound characterized by the presence of a carboxymethyl group attached to a sulfanyl group, which is further linked to the amino acid D-valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl)sulfanyl]-D-valine typically involves the reaction of D-valine with a carboxymethylating agent in the presence of a sulfanyl group donor. One common method involves the use of chloroacetic acid as the carboxymethylating agent and thiourea as the sulfanyl group donor. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Raw Material Preparation: Ensuring the purity and availability of D-valine, chloroacetic acid, and thiourea.
Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.
Purification: Using techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Carboxymethyl)sulfanyl]-D-valine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxymethyl group can be reduced to form alcohol derivatives.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carboxymethyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Carboxymethyl)sulfanyl]-D-valine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Carboxymethyl)sulfanyl]-D-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that recognize the carboxymethyl and sulfanyl groups, leading to various biochemical transformations. These interactions can affect cellular processes such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Carboxymethyl)sulfanyl]propanoic acid
- **4-[(Carboxymethyl)sulfanyl]-4-hydroxy-1-naphthyl}sulfamoyl)benzoic acid
- ({3-[(Carboxymethyl)sulfanyl]-1,2,4-thiadiazol-5-yl}sulfanyl)acetic acid
Uniqueness
3-[(Carboxymethyl)sulfanyl]-D-valine is unique due to its incorporation of the amino acid D-valine, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other similar compounds that may lack the amino acid component or have different structural features.
Eigenschaften
CAS-Nummer |
13400-34-5 |
|---|---|
Molekularformel |
C7H13NO4S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(carboxymethylsulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-7(2,5(8)6(11)12)13-3-4(9)10/h5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
BFCRFVHJTNTJOU-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)([C@H](C(=O)O)N)SCC(=O)O |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


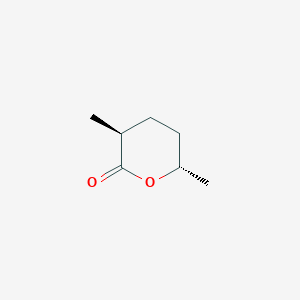
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
